

Certificate of Analysis (CoA) for 5-Methoxy-2-nitrobenzoic acid

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Compound of Interest

Compound Name: **5-Methoxy-2-nitrobenzoic acid**

Cat. No.: **B122804**

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A Comparative Guide to **5-Methoxy-2-nitrobenzoic Acid** for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of **5-Methoxy-2-nitrobenzoic acid** with its structural isomers and other substituted nitrobenzoic acids. The focus is on their application as precursors in the synthesis of bioactive molecules, supported by experimental data and detailed analytical and synthetic protocols. This document is intended for researchers, scientists, and professionals in the field of drug development to aid in the selection of appropriate starting materials for their research.

Certificate of Analysis: **5-Methoxy-2-nitrobenzoic Acid**

A Certificate of Analysis (CoA) for **5-Methoxy-2-nitrobenzoic acid** typically includes the following specifications, ensuring its quality and purity for research and development purposes.

Parameter	Specification	Typical Value	Analytical Method
Appearance	White to yellow solid	Conforms	Visual
Purity	≥97.0% or ≥98.0%	98.5%	Gas Chromatography (GC)[1][2]
Melting Point	125-130 °C	127.5 °C[3][4]	Capillary Method
Molecular Formula	C ₈ H ₇ NO ₅	C ₈ H ₇ NO ₅	-
Molecular Weight	197.14 g/mol	197.14 g/mol	-
Solubility	Soluble in Methanol	Conforms[3]	Visual
Identity	Conforms to structure	Conforms	IR, NMR

Comparison with Alternative Nitrobenzoic Acids

5-Methoxy-2-nitrobenzoic acid is a valuable building block in organic synthesis, particularly for the preparation of heterocyclic compounds with potential therapeutic applications.[3][4] Its isomers and other substituted nitrobenzoic acids are also employed in similar synthetic routes, leading to compounds with varying biological activities. The choice of precursor can significantly influence the properties of the final molecule.

This section compares **5-Methoxy-2-nitrobenzoic acid** with its positional isomer, 2-Methoxy-5-nitrobenzoic acid, and another alternative, 2-Chloro-5-nitrobenzoic acid, in the context of their application in synthesizing derivatives with potential biological activity.

Feature	5-Methoxy-2-nitrobenzoic acid	2-Methoxy-5-nitrobenzoic Acid	2-Chloro-5-nitrobenzoic Acid
CAS Number	1882-69-5[3]	40751-89-1[5]	2516-95-2
Key Research Applications	Precursor for neuroprotective and antitumor compounds. [4][5]	Intermediate in the synthesis of pharmaceuticals and agrochemicals; investigated for antimicrobial and anti-inflammatory properties.[5][6]	Precursor for compounds with antibacterial activity. [1]
Resulting Bioactive Compounds	Dictyoquinazol A, Pyrrolobenzodiazepines, Cathepsin S inhibitors.[2][4]	Derivatives with potential analgesic effects.[5]	N-Aryl and N-heteroaryl amides with antibacterial properties.[1]

Performance Comparison in Synthetic Applications

The utility of these nitrobenzoic acid derivatives is often demonstrated in their conversion to more complex, biologically active molecules. A common application is the synthesis of benzimidazole derivatives, which are known to possess a wide range of pharmacological activities, including antimicrobial and antitumor effects.

The following table summarizes the performance of resulting compounds when different nitrobenzoic acid derivatives are used as precursors.

Precursor	Resulting Compound Class	Example Application/Activity	Reference
5-Methoxy-2-nitrobenzoic acid	Cathepsin S inhibitors	Antitumor applications[2][3][4]	[2][3][4]
2-Chloro-5-nitrobenzoic acid	2-Chloro-5-nitrobenzamides	Antibacterial, particularly against <i>S. aureus</i> and <i>E. coli</i> [1]	[1]
4-Nitro-1,2-phenylenediamine (derived from a nitrobenzoic acid)	5-Nitro benzimidazoles	Vasorelaxant activity	
Various aromatic acids (including nitrobenzoic acids)	2-Substituted 5-nitro benzimidazoles	Antimicrobial activity against <i>B. cereus</i> and <i>E. coli</i> [7]	[7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are protocols for the analysis of a substituted nitrobenzoic acid and a general procedure for the synthesis of a benzimidazole derivative, a common application for these precursors.

High-Performance Liquid Chromatography (HPLC) Analysis of a Substituted Nitrobenzoic Acid

This protocol is adapted for the purity analysis of compounds similar to **5-Methoxy-2-nitrobenzoic acid**.

Objective: To determine the purity of a substituted nitrobenzoic acid sample by HPLC.

Instrumentation and Materials:

- HPLC system with a UV detector
- C18 analytical column (e.g., 150 mm x 4.6 mm, 5 μ m particle size)

- Analytical balance
- Volumetric flasks and pipettes
- HPLC vials
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Phosphoric acid (ACS grade)

Procedure:

- Mobile Phase Preparation: Prepare a mixture of acetonitrile and water (typically 50:50, v/v) containing 0.1% phosphoric acid. Filter and degas the mobile phase before use.
- Standard Solution Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Further dilute to a working concentration (e.g., 100 µg/mL).
- Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.
- Chromatographic Conditions:
 - Flow Rate: 1.0 mL/min
 - Column Temperature: 30 °C
 - Detection Wavelength: Determined by the UV absorbance spectrum of the analyte (typically around 254 nm).
 - Injection Volume: 10 µL
- Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. The purity of the sample is calculated by comparing the peak area of the analyte in the sample to that of the standard.

Synthesis of a 2-Substituted-5-nitrobenzimidazole Derivative

This protocol provides a general method for the synthesis of benzimidazole derivatives from a nitro-substituted o-phenylenediamine, which can be synthesized from the corresponding nitrobenzoic acid.

Objective: To synthesize a 2-substituted-5-nitrobenzimidazole.

Materials:

- 4-Nitro-1,2-phenylenediamine
- Substituted aromatic aldehyde
- Dimethoxyethane
- Sodium metabisulfite
- Round-bottom flask with reflux condenser
- Magnetic stirrer
- Ice bath

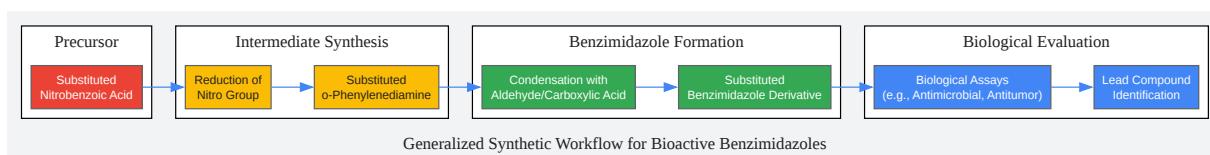
Procedure:

- In a round-bottom flask, dissolve 4-nitro-1,2-phenylenediamine and an equimolar amount of a substituted aromatic aldehyde in dimethoxyethane.
- Stir the mixture at 0 °C in an ice bath for 2 hours.
- Reflux the mixture for 1 hour to form the Schiff base intermediate.
- Add an additional volume of dimethoxyethane and 1.01 equivalents of sodium metabisulfite (as an oxidant).

- Stir the mixture under reflux for 48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
- Collect the solid product by vacuum filtration, wash with cold water, and dry.
- The product can be further purified by recrystallization.

Visualizing a Synthetic Pathway

The following diagram illustrates a generalized workflow for the synthesis of a bioactive benzimidazole derivative, starting from a substituted nitrobenzoic acid. This highlights the role of these precursors in the development of potential therapeutic agents.



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Caption: Synthetic workflow from a nitrobenzoic acid to a bioactive compound.

This guide demonstrates that while **5-Methoxy-2-nitrobenzoic acid** is a versatile reagent, its isomers and other substituted analogs offer alternative pathways to novel compounds with a range of biological activities. The selection of the starting material should be guided by the desired substitution pattern and the target biological activity of the final product. The provided protocols and workflow offer a foundation for researchers to explore the synthesis and evaluation of new therapeutic agents derived from these important chemical building blocks.

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